molecular formula C9H9N3O5 B571316 (2-Nitro-phenyl)-ureido-acetic acid CAS No. 112273-62-8

(2-Nitro-phenyl)-ureido-acetic acid

Cat. No.: B571316
CAS No.: 112273-62-8
M. Wt: 239.187
InChI Key: LTRMBSQYWCCNEI-UHFFFAOYSA-N
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Description

(2-Nitro-phenyl)-ureido-acetic acid is a specialized chemical reagent designed for research and development, particularly in the field of agrochemistry. This compound belongs to the class of N-nitro urea derivatives, a group known for its significant biological activities . Urea derivatives, in general, have long played a pivotal role in pesticide chemistry due to their herbicidal and plant growth regulating properties . Incorporating a nitro-aromatic moiety and an acetic acid group, this structure is of high interest for researchers synthesizing and evaluating novel bioactive molecules. The primary research value of this compound lies in its potential as a precursor or intermediate in the discovery of new agrochemicals. Structural analogs, such as N-nitro urea derivatives incorporating amino acid esters, have demonstrated moderate herbicidal activity against various plant species and have shown promising plant growth regulation activity in rice . Researchers utilize this compound to explore structure-activity relationships and develop new synthetic routes for potential enzyme inhibitors or other biologically active heterocycles . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carbamoylamino)-2-(2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c10-9(15)11-7(8(13)14)5-3-1-2-4-6(5)12(16)17/h1-4,7H,(H,13,14)(H3,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRMBSQYWCCNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)NC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699397
Record name (Carbamoylamino)(2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112273-62-8
Record name α-[(Aminocarbonyl)amino]-2-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112273-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Carbamoylamino)(2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Urea Containing Compounds in Chemical Biology

The urea (B33335) functional group is a cornerstone in the design of bioactive compounds and is found in numerous clinically approved drugs. nih.gov Its ability to form stable hydrogen bonds with biological targets like proteins and receptors is a key factor in its widespread use in medicinal chemistry. nih.govontosight.ai Urea derivatives are integral to the development of a wide array of therapeutic agents, including anticancer, antibacterial, and antiviral drugs. nih.govontosight.aiontosight.ai The urea moiety can be strategically incorporated into molecules to enhance potency, and selectivity, and to fine-tune "drug-like" properties. nih.gov

Ureido-functionalized compounds, such as N-carbamoyl-glycine (hydantoic acid) and N-carbamoyl-β-alanine (3-ureidopropionic acid), are not only intermediates in the synthesis of important heterocyclic compounds like hydantoins but also exhibit biological activities themselves, including antidiabetic and anticonvulsant properties. nih.gov The synthesis of urea derivatives is a well-established field, with methods ranging from traditional reactions involving phosgene (B1210022) and isocyanates to newer, safer protocols. nih.gov

Importance of the 2 Nitrophenyl Moiety in Synthetic Chemistry and Photochemistry

The 2-nitrophenyl group is a versatile component in organic synthesis, often employed as a photolabile protecting group. rsc.orgresearchgate.net This functionality allows for the protection of various functional groups, which can then be deprotected under specific light conditions, offering a high degree of control in complex syntheses. rsc.org The photochemistry of 2-nitrobenzyl compounds, which are structurally related to the 2-nitrophenyl moiety, has been extensively studied. rsc.org Irradiation of these compounds can lead to intramolecular hydrogen abstraction, initiating a cascade of reactions that result in the cleavage of the protecting group. rsc.org

Furthermore, the 2-nitrophenyl group is a precursor to a variety of heterocyclic systems through reductive cyclization. wikipedia.orgwikiwand.com For instance, the reduction of the nitro group to an amine can be followed by intramolecular reactions to form lactams and other cyclic structures. wikipedia.orgwikiwand.com This reactivity is harnessed in the total synthesis of complex, biologically active molecules. wikipedia.orgwikiwand.com The presence of the nitro group also influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic substitution reactions. solubilityofthings.com

Role of the Acetic Acid Functionality in Molecular Design

The acetic acid moiety, a simple carboxylic acid, plays a crucial role in molecular design and function. Its acidic nature, due to the ability to donate a proton, is a key characteristic. turito.comwikipedia.org In aqueous solutions, it exists in equilibrium with its conjugate base, acetate. turito.comwikipedia.org This property is fundamental to its use in various chemical and biological systems.

As a functional group, the carboxylic acid can participate in a wide range of chemical reactions, including the formation of esters, amides, and acid chlorides. wikipedia.org This versatility makes it a valuable handle for modifying molecules and linking different molecular fragments. ontosight.ai In industrial applications, acetic acid is a vital solvent and reagent in the production of numerous chemicals. turito.com In the context of drug design, the carboxylic acid group can contribute to the solubility of a molecule and its ability to interact with biological targets through hydrogen bonding and ionic interactions. nih.gov

Biochemical Interactions and Mechanism of Action of 2 Nitro Phenyl Ureido Acetic Acid in Vitro Focus

Enzymatic Inhibition Studies

Investigation of Epoxide Hydrolase Inhibition

Research into the inhibition of soluble epoxide hydrolase (sEH) has identified urea-based compounds as potent inhibitors. nih.govplos.org These inhibitors often work by mimicking the transition state of the enzyme's natural substrate, with the urea (B33335) functional group playing a key role in binding to the enzyme's active site. mdpi.com Specifically, the urea moiety can form hydrogen bonds with key amino acid residues, such as aspartate, within the catalytic domain of sEH. mdpi.com While numerous N,N'-disubstituted ureas have been synthesized and tested, demonstrating activities from the nanomolar to picomolar range, specific inhibitory data for (2-Nitro-phenyl)-ureido-acetic acid against sEH is not prominently available in the reviewed literature. nih.gov However, the structural class of ureido-acetic acids suggests a potential for interaction with sEH, an area that warrants further specific investigation.

Assessment of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target in cancer immunotherapy due to its role in tryptophan metabolism, which can lead to an immunosuppressive tumor microenvironment. nih.govnih.gov A study focusing on the design and synthesis of phenyl urea derivatives as potential IDO1 inhibitors evaluated a series of compounds for their inhibitory activity. nih.govnih.gov Among the synthesized compounds, a derivative with a nitro group, identified as compound i24, demonstrated potent IDO1 inhibitory activity. nih.gov Although the nitro group was noted for potential metabolic instability and toxicity in vivo, its in vitro efficacy was significant. nih.gov

CompoundStructureIDO1 IC₅₀ (µM)
i24 (this compound)(Structure not available in source)0.1-0.6

Analysis of Acetylcholinesterase and Glutathione (B108866) S-Transferase Inhibition

Regarding Glutathione S-Transferase, studies on nitrophenyl derivatives have provided insights. For example, 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles have been reported as inhibitors of human GST P1-1. nih.govesisresearch.org Molecular docking studies of these compounds suggest that the nitrophenyl moiety is crucial for binding to the active site of the enzyme. nih.gov Another study on 3-(4-Nitrophenyl)isoxazole revealed noncompetitive inhibition against GST. These findings suggest that the nitro-phenyl group is a relevant pharmacophore for GST inhibition.

Evaluation of Aldose Reductase Inhibition

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. openmedicinalchemistryjournal.commdpi.com Nitrophenyl derivatives have been identified as a class of ALR2 inhibitors. nih.gov The nitro group in these compounds is predicted to bind to the Tyr48 and His110 active site residues of the enzyme. nih.gov While specific data for this compound is not detailed, a study on related derivatives of benzoic acid, aryl (and heterocyclic) ureido, and aryl (and heterocyclic) carboxamido phenoxy isobutyric acids included compounds like 4-(2-chloro-4-nitrophenylureido)phenoxyisobutyric acid, indicating that the nitrophenylureido scaffold is of interest for ALR2 inhibition. researchgate.net

Studies on Protein Tyrosine Phosphatase 1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a therapeutic target for type 2 diabetes and obesity. mdpi.commdpi.com The inhibitory potential of compounds related to this compound has been investigated. In one study, a series of arylaminoacetylhydrazone derivatives containing a carbazole (B46965) moiety was synthesized and evaluated for PTP1B inhibitory activity. sioc-journal.cn A notable compound from this series, N'-(9-octylcarbazol-3-ylmethylene)-2-(4-nitrophenylamino)acetohydrazide, which contains a 4-nitrophenylamino group, demonstrated the highest inhibitory activity against PTP1B with an IC₅₀ of 2.78 µmol/L. sioc-journal.cn This highlights the potential contribution of the nitrophenylamino moiety to PTP1B inhibition. The assay for PTP1B inhibitory activity often utilizes p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. frontiersin.orgfrontiersin.org

CompoundStructurePTP1B IC₅₀ (µmol/L)
N'-(9-octylcarbazol-3-ylmethylene)-2-(4-nitrophenylamino)acetohydrazide(Structure not available in source)2.78 ± 0.04

Carbonic Anhydrase Inhibition Assays

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. mdpi.comtandfonline.com Sulfonamides incorporating ureido moieties have been extensively studied as carbonic anhydrase inhibitors (CAIs). nih.gov The tail approach in designing selective CAIs often involves modifying moieties that interact with amino acid residues at the edge of the enzyme's active site. mdpi.com

Studies on sulfenamido-sulfonamides derived from 2-nitrophenyl- and 4-nitrophenylsulfenyl-chlorides have shown inhibitory activity against CA isozymes I, II, and IV. nih.govtandfonline.com Furthermore, in a series of Schiff's bases incorporating iminoureido moieties, a 3-nitrophenyl derivative was found to be a medium potency inhibitor of human carbonic anhydrase II (hCA II). tandfonline.com Ureidocoumarin derivatives have also been developed as potent and selective inhibitors for the tumor-relevant carbonic anhydrases IX and XII. tandfonline.comnih.gov While these studies point to the relevance of the nitrophenyl and ureido groups in CA inhibition, specific inhibitory data for this compound against carbonic anhydrase isoforms is not explicitly detailed in the reviewed literature.

Molecular Mechanisms of Interaction

The molecular interactions of this compound with biological macromolecules are predicted to be governed by the physicochemical properties of its constituent groups. The ureido moiety is capable of forming multiple hydrogen bonds, while the nitrophenyl group can engage in hydrophobic and electronic interactions.

Ligand-Protein Binding Kinetics and Thermodynamics

Although specific kinetic and thermodynamic data for the binding of this compound to a protein target are not extensively documented, studies on related ureido-substituted compounds offer valuable insights. For instance, ureido-substituted benzenesulfonamides have been shown to bind to carbonic anhydrases with strong affinity. scispace.com The binding kinetics of such interactions are often characterized by steady-state bimolecular rate constants (kcat/Km) that can range from 10⁴ M⁻¹s⁻¹ to 10⁷ M⁻¹s⁻¹. nih.gov

The thermodynamics of binding for similar compounds are influenced by their ability to establish favorable interactions within the protein's active site. The enthalpy (ΔH) and entropy (ΔS) of binding would be determined by the sum of interactions, including the formation of hydrogen bonds and the displacement of water molecules from the binding pocket. For example, the binding of some ureido derivatives to their target enzymes is characterized by favorable enthalpic contributions from hydrogen bonding and van der Waals interactions.

Table 1: Representative Kinetic Data for Related Nitroaromatic Compounds

Compound Class Target Enzyme Kinetic Parameter (kcat/Km) Reference

This table presents kinetic data for a class of related compounds to infer potential activity, not specific data for this compound.

Probing Active Site Interactions (e.g., hydrogen bonding, hydrophobic contacts)

The ureido group is a key pharmacophore capable of acting as both a hydrogen bond donor and acceptor, facilitating robust interactions within a protein's active site. The two N-H groups and the carbonyl oxygen of the urea moiety can form multiple hydrogen bonds with amino acid residues such as aspartate, glutamate, and the peptide backbone. biointerfaceresearch.com

The phenyl ring of this compound can participate in hydrophobic interactions with nonpolar amino acid residues like valine, leucine (B10760876), and phenylalanine in the active site. scispace.comnih.gov Furthermore, the nitro group, being strongly electron-withdrawing, can influence the electronic properties of the phenyl ring, potentially leading to π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. researchgate.net In some enzymes, the nitro group itself can also form hydrogen bonds or other polar interactions. nih.gov

Table 2: Potential Active Site Interactions of this compound Based on Related Compounds

Functional Group Type of Interaction Potential Interacting Amino Acid Residues
Ureido (-NH-CO-NH-) Hydrogen Bonding Asp, Glu, Asn, Gln, Main-chain C=O and N-H
Phenyl Ring Hydrophobic Interactions, π-π Stacking Val, Leu, Ile, Phe, Tyr, Trp
Nitro Group (-NO₂) Polar Interactions, Hydrogen Bonding Ser, Thr, Asn, Gln

Role of the Nitro Group in Molecular Mechanism (e.g., electron transfer in related compounds)

The nitro group is a critical determinant of the bioactivity of many nitroaromatic compounds. nih.gov A primary mechanism involves its reduction by cellular reductases, such as NAD(P)H:quinone oxidoreductase (NQO1) or bacterial nitroreductases. nih.govnih.gov This process can occur via single- or two-electron transfer pathways. nih.gov

Under anaerobic or hypoxic conditions, the one-electron reduction of the nitro group leads to the formation of a nitro anion radical. researchgate.net This radical can then participate in redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Alternatively, further reduction can lead to nitroso and hydroxylamine (B1172632) intermediates, which are also reactive. nih.govresearchgate.net The ability of a nitroaromatic compound to undergo reduction is related to its one-electron reduction potential; compounds with higher potentials are more readily reduced. chinayyhg.com This electron transfer capability is fundamental to the cytotoxic and antimicrobial effects of many nitroaromatic drugs. nih.govrsc.org

Cellular Biochemical Pathways (In Vitro)

Based on studies of analogous compounds, this compound may influence key cellular processes such as cell cycle progression and DNA integrity.

Impact on Cell Cycle Progression (e.g., S-phase blocking from related compounds)

A number of nitro-substituted and ureido-containing compounds have been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest. nih.gov For example, certain novel pyridopyrimidine tyrosine kinase inhibitors lead to cell cycle arrest in the S-phase. nih.gov This S-phase block is associated with the abnormal and persistent hyperactivation of cyclin-dependent kinases Cdk2 and Cdc2, resulting from the dephosphorylation of Tyr-15. nih.gov Similarly, some 7,8-dihydroxy-3-(4-nitrophenyl)coumarin derivatives have been shown to arrest cells in the S-phase of the cell cycle. nih.goviiarjournals.org Other related nitroaromatic compounds have been observed to cause cell cycle arrest at the G1 or G2/M phases. nih.govresearchgate.netfrontiersin.org This suggests that this compound, by analogy, could potentially interfere with the cell cycle machinery, leading to a halt in cell proliferation.

Table 3: Effects of Related Nitro-Compounds on Cell Cycle Progression

Compound Type Cell Line Observed Effect Reference
Pyridopyrimidine derivatives Cancer cell lines S-phase arrest nih.gov
7,8-dihydroxy-3-(4-nitrophenyl)coumarin HepG2 cells S-phase arrest nih.gov
Nitro-substituted hydroxynaphthanilides THP-1 and MCF-7 cells G1 phase arrest nih.gov

Induction of DNA Double-Strand Breaks (from related compounds)

A significant mechanism of action for some nitroaromatic compounds is the induction of DNA damage. biorxiv.org The reactive intermediates and ROS generated from the reduction of the nitro group can cause lesions in DNA, including base modifications and strand breaks. tandfonline.com Specifically, some nitroaromatic radiation sensitizers have been shown to substitute for oxygen in promoting DNA strand breaks induced by agents like neocarzinostatin. chinayyhg.compnas.org The formation of DNA double-strand breaks is a particularly cytotoxic event that can trigger apoptosis if not efficiently repaired. bohrium.com While direct evidence for this compound is unavailable, the presence of the nitroaromatic moiety suggests a potential for it to induce DNA damage through similar free-radical mechanisms, especially under hypoxic conditions found in some disease states. biorxiv.orgtandfonline.com

Applications in Chemical Biology and Organic Synthesis

Building Block in Heterocyclic Chemistry

The structural framework of (2-nitro-phenyl)-ureido-acetic acid makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The presence of the nitro group and the ureido-acetic acid side chain allows for strategic cyclization reactions to form key heterocyclic cores.

This compound derivatives are instrumental in the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with significant biological activities. sapub.orgresearchgate.net The general synthetic strategy involves the reductive cyclization of a related compound, 2-nitro-phenylamino-acetic acid, which can be conceptually linked to the reactivity of the this compound scaffold. sapub.orgresearchgate.net The reduction of the nitro group to an amine, followed by intramolecular condensation, leads to the formation of the quinoxaline (B1680401) ring system. sapub.org For instance, the reaction of 2-(3-substituted phenylureido)-3-methylquinoxaline 1,4-dioxides can be afforded through reactions involving related quinoxaline precursors. researchgate.net

Quinoxaline derivatives are synthesized through various methods, including the condensation of o-phenylenediamines with α-dicarbonyl compounds and the intramolecular cyclization of N-substituted aromatic o-diamines. sapub.orgorganic-chemistry.org The versatility of these synthetic routes allows for the preparation of a wide array of substituted quinoxalines with diverse pharmacological properties. nih.gov

Table 1: Synthetic Methods for Quinoxaline Derivatives
Starting MaterialsReaction ConditionsProductReference
o-Nitrohalogenobenzene and Glycine (B1666218)Condensation followed by reductive cyclization with Fe/HClQuinoxalin-2-one sapub.org
o-Phenylenediamine derivatives and 1,2-dicarbonyl compoundsVarious catalysts (e.g., CuSO4) at room temperatureQuinoxaline derivatives sapub.org
2-Iodoanilines, arylacetaldehydes, and sodium azide (B81097)Copper-catalyzed one-pot three-component reactionQuinoxalines organic-chemistry.org

The this compound scaffold is also a precursor for the synthesis of lactams and hydroxamic acids, which are important functional groups in many biologically active molecules. The related compound, 2-nitrophenylacetic acid, demonstrates that complete reduction of the nitro group leads to an aniline (B41778) that can readily cyclize to form a lactam. wikipedia.org Partial reduction, on the other hand, can yield a hydroxamic acid. wikipedia.org This reactivity highlights the potential of the ureido-acetic acid derivative to undergo similar transformations.

The synthesis of β-lactams, for example, can be achieved through various cycloaddition reactions. researchgate.netmdpi.com Hydroxamic acids, which are key components in some anti-cancer agents, can be synthesized from carboxylic acids through multi-step reactions involving intermediates that can be conceptually related to the this compound structure. nih.govscielo.org.mx

Synthetic Reagent and Protecting Group

Beyond its role as a building block, this compound and its conceptual components find use as synthetic reagents and protecting groups in organic synthesis.

The related 2-nitrophenylacetic acid can be employed as a protecting group for primary alcohols. wikipedia.org The alcohol is esterified with the acid, and the resulting ester is stable under various reaction conditions. wikipedia.orghighfine.com Deprotection is achieved selectively using zinc and ammonium (B1175870) chloride, a method compatible with other common alcohol protecting groups. wikipedia.org This application underscores the utility of the 2-nitrophenylacetyl group in complex multi-step syntheses where selective protection and deprotection are crucial. uchicago.eduorganic-chemistry.org

The compound itself, or fragments thereof, can serve as a reagent to introduce specific functional groups into a target molecule. The 2-nitrophenyl group is a common motif in photolabile protecting groups, where light is used to trigger deprotection. researchgate.net The ureidoacetic acid portion can be used to introduce a urea (B33335) linkage and an acetic acid handle, which can be valuable for creating derivatives with altered solubility or for further functionalization. The synthesis of various urea derivatives often involves the reaction of an isocyanate with an amine, a reaction pathway that can be accessed from precursors related to this compound. nih.govacs.org The nitro group itself is a versatile functional group that can be reduced to an amine, as seen in the synthesis of β-nitroamines via the nitro-Mannich reaction. ucl.ac.uk

Molecular Scaffold for Advanced Chemical Entities

Design of Targeted Enzyme Inhibitors

The ureido-acetic acid functionality present in this compound is a key pharmacophore in the design of various enzyme inhibitors. The urea group can act as a rigid and effective hydrogen bond donor-acceptor unit, enabling strong and specific interactions with the active sites of enzymes. The carboxylic acid moiety often serves as a crucial zinc-binding group or can mimic the substrate of an enzyme, leading to competitive inhibition.

Research into related compounds has demonstrated the effectiveness of the ureido scaffold in enzyme inhibition. For instance, a study on benzoylthioureido phenyl derivatives highlighted the successful design of potent carbonic anhydrase inhibitors by modifying the structure of a ureido-based inhibitor. nih.govtandfonline.com In these instances, the ureido core, in conjunction with a carboxylic acid group, was instrumental in achieving significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.com

Furthermore, Glu-ureido-based compounds have been extensively developed as inhibitors of prostate-specific membrane antigen (PSMA), a key target in prostate cancer diagnostics and therapy. avcr.czsnmjournals.org The success of these inhibitors underscores the importance of the urea-based scaffold in achieving high-affinity binding to enzyme active sites. avcr.czsnmjournals.org The general structure of this compound suggests its potential as a building block for inhibitors of enzymes such as carbonic anhydrases, where the carboxylic acid can interact with the zinc ion in the active site, and the nitrophenyl-ureido portion can form extensive interactions with surrounding amino acid residues.

The table below illustrates the inhibitory activity of various ureido-based compounds against different enzyme targets, providing a comparative context for the potential of this compound derivatives.

Compound ClassTarget EnzymeKey Structural FeaturesReported Inhibition
Benzoylthioureido phenyl derivativesCarbonic Anhydrases (hCA I, II, IX, XII)Ureido core, Carboxylic acid/SulfonamideSignificant inhibition of hCA I nih.govtandfonline.com
Glu-ureido–based ligandsProstate-Specific Membrane Antigen (PSMA)Glu-urea-Lys motifHighly potent and specific inhibition avcr.czsnmjournals.org
Aromatic bis-ureido-substituted benzenesulfonamidesCarbonic Anhydrases (hCA I, II, IX, XII)Bis-ureido linkage, BenzenesulfonamidePotent inhibition of hCA IX and XII researchgate.net
Coumarin-ureido derivativesCarbonic Anhydrases (hCA IX, XII)Coumarin scaffold, Ureido linkerHighly potent and selective inhibition tandfonline.com

Development of Novel Molecular Probes

The nitrophenyl group within this compound offers intriguing possibilities for the development of novel molecular probes. The nitroaromatic moiety is known for its electron-withdrawing properties and its participation in specific chemical reactions, which can be harnessed for detection purposes.

A classic example of a nitrophenyl-containing probe is 2,4-Dinitrophenylhydrazine (DNPH), which is widely used to detect aldehydes and ketones. wikipedia.org The reaction of DNPH with a carbonyl group results in the formation of a brightly colored dinitrophenylhydrazone, providing a clear visual signal for the presence of the analyte. wikipedia.org This principle of a chemical reaction leading to a detectable change can be applied to the design of probes based on the this compound scaffold. For instance, the nitro group could be chemically or enzymatically reduced to an amino group, leading to a change in the molecule's spectroscopic properties, such as a shift in its absorption or fluorescence spectrum.

Moreover, the nitrophenyl group can be employed as a photolabile caging group. google.com This involves masking a biologically active molecule or a fluorescent reporter with the nitrophenyl moiety. Upon exposure to light of a specific wavelength, the nitro group undergoes a photochemical reaction, leading to the release of the active molecule or the activation of the reporter. google.com This strategy allows for precise spatial and temporal control over biological processes or imaging, making it a powerful tool in chemical biology. The this compound structure could be adapted to create such photoactivatable probes, where the ureido-acetic acid portion could be designed to interact with a specific biological target.

The potential applications of this compound as a molecular probe are summarized in the table below.

Probe TypePrinciple of DetectionPotential Application
ChemosensorChemical reaction with analyte leading to a colorimetric or fluorometric change.Detection of specific enzymes or small molecules.
Photoactivatable ProbeLight-induced cleavage of the nitrophenyl group to release an active molecule or fluorophore.Spatiotemporal control of drug delivery or cellular imaging.
Fluorescent ProbeModulation of fluorescence upon binding to a target or enzymatic modification.In vitro and in vivo imaging of biological processes.

Future Research Directions and Unresolved Challenges

Exploration of Stereoselective Synthetic Methodologies

The core structure of (2-Nitro-phenyl)-ureido-acetic acid contains a chiral center at the alpha-carbon of the acetic acid moiety if substituted. This introduces the possibility of enantiomers which may exhibit different biological activities and pharmacokinetic profiles. Currently, synthetic routes often result in racemic mixtures. A significant future challenge lies in the development of robust stereoselective synthetic methods to access individual enantiomers.

Future research should focus on:

Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans' oxazolidinones, has proven effective in the asymmetric synthesis of various carboxylic acid derivatives. researchgate.net Investigating the attachment of such auxiliaries to the acetic acid portion before the urea (B33335) formation could provide a viable pathway to enantiomerically pure products. researchgate.net

Asymmetric Catalysis: Developing catalytic asymmetric methods, perhaps using chiral transition metal complexes or organocatalysts, for the synthesis of the ureido-acetic acid linkage would be a highly efficient and atom-economical approach.

Enzymatic Resolution: Exploring enzymatic methods to resolve racemic mixtures of this compound or its precursors could offer a green and highly selective alternative to classical resolution techniques.

A key intermediate for such syntheses could be a chiral amino acid derivative, which is then reacted with 2-nitrophenyl isocyanate. The stereoselective synthesis of related complex structures, such as 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, has been achieved through stereoselective addition of organometallic reagents to a cyclic precursor, a strategy that could be adapted for related scaffolds. nih.govbeilstein-journals.org

Advancements in Computational Prediction of Activity and Specificity

Computational chemistry offers powerful tools to accelerate the discovery and optimization process, yet its application to this compound and its analogs is still in its nascent stages. Future work should leverage computational models to overcome current limitations.

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models can establish a correlation between the structural features of this compound derivatives and their biological activities. tandfonline.com Such models can guide the design of new analogs with improved potency and selectivity. For instance, studies on benzyl (B1604629) urea derivatives have successfully used QSAR to design entities with significant anti-proliferative activity. tandfonline.com

Molecular Docking: Predicting the binding modes of this compound within the active sites of potential target proteins is crucial. nih.govmdpi.com Advanced docking simulations can help rationalize structure-activity relationships (SAR) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net This has been used effectively for ureido-based Apcin analogues targeting Cdc20 proteins. mdpi.com

Polymorphism Prediction: Computational methods are being developed to predict the different crystalline forms (polymorphs) a molecule can adopt. researchgate.net Since polymorphism can significantly impact solubility, stability, and bioavailability, predicting the polymorphic landscape of this compound is a critical, albeit challenging, future direction. researchgate.net

Computational ApproachApplication to this compoundPotential Insights
QSAR Correlate structural modifications with biological activity.Guide design of analogs with enhanced potency.
Molecular Docking Predict binding poses in various enzyme active sites.Identify key binding interactions; explain selectivity.
ADMET Prediction Forecast absorption, distribution, metabolism, excretion, and toxicity.Prioritize compounds with favorable drug-like properties. tandfonline.com
Polymorphism Prediction Identify stable crystalline forms.Inform formulation and manufacturing processes. researchgate.net

Identification of Novel Biological Targets and Pathways (In Vitro)

While the broader class of phenyl-urea derivatives has been investigated against several targets, the specific biological profile of this compound remains largely uncharted. A key future direction is the systematic in vitro screening to identify and validate its molecular targets and affected pathways.

Research indicates that related urea and thiourea (B124793) compounds exhibit a wide range of biological activities by interacting with various enzymes and receptors. biointerfaceresearch.com Potential targets for investigation include:

Protein Kinases: Many urea derivatives are potent kinase inhibitors. nih.gov Screening against a panel of kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs), could reveal specific inhibitory activity. nih.govresearchgate.netbiointerfaceresearch.com For example, certain 6-arylureido-4-anilinoquinazoline derivatives have shown sub-micromolar inhibition of EGFR. researchgate.net

Indoleamine 2,3-dioxygenase (IDO1): Phenyl urea scaffolds have been identified as selective inhibitors of IDO1, an important target in cancer immunotherapy. nih.gov Evaluating this compound against IDO1 is a logical step.

Epoxide Hydrolases: The urea pharmacophore is consistent with inhibitors of the epoxide hydrolase family of enzymes, including human soluble epoxide hydrolase (sEH) and Mycobacterium tuberculosis EphB and EphE. nih.gov

Carbonic Anhydrases: Sulfonamide derivatives containing urea-like structures have shown potent inhibition of various carbonic anhydrase isoforms, some of which are associated with tumors (hCA IX and XII). nih.govmdpi.com

Potential Target ClassExample TargetsRationale Based on Related Compounds
Protein Kinases EGFR, VEGFR2, CDKs, B-RAFDiaryl ureas are established kinase inhibitors. researchgate.netbiointerfaceresearch.com
Immunomodulatory Enzymes IDO1, TDOPhenyl urea derivatives show selective IDO1 inhibition. nih.gov
Hydrolases Soluble Epoxide Hydrolase (sEH)Adamantyl-phenyl ureas inhibit bacterial and human sEH. nih.gov
Carbonic Anhydrases hCA I, II, IX, XIIBenzenesulfonamides with urea linkers are potent inhibitors. nih.gov
Cell Cycle Proteins Cdc20Ureido-based analogues of Apcin are potent Cdc20 inhibitors. mdpi.com

Development of this compound as a Research Tool

Beyond direct therapeutic potential, this compound and its derivatives could be developed into valuable research tools for chemical biology.

Probes for Target Identification: A biotinylated or fluorescently-tagged version of the molecule could be synthesized. Such a probe could be used in affinity chromatography or pull-down assays to isolate its binding partners from cell lysates, thus helping to identify novel biological targets.

Assay Reagents: If the compound is found to be a potent and selective inhibitor of a particular enzyme, it could serve as a standard inhibitor or positive control in in vitro biological assays. google.com For instance, certain urea carbonyl disulfide derivatives are proposed for use as reagents in assays requiring the inhibition of GSK-3. google.com

Photocleavable Protecting Groups: The o-nitrophenyl group is a well-known photolabile protecting group in organic synthesis. This compound itself could be explored as a photocleavable protecting group for amines, allowing for the controlled release of a substrate under UV irradiation, a technique valuable in synthetic and biological studies. wikipedia.org

Integration of High-Throughput Screening with Rational Design

To efficiently explore the vast chemical space around the this compound scaffold, a synergistic approach combining high-throughput screening (HTS) and rational design is essential.

The current paradigm often relies on either screening large, unbiased libraries or designing small, focused sets of compounds. The future lies in an integrated cycle:

Initial HTS: A high-throughput screen of a diverse library of urea derivatives against a specific target (e.g., a kinase or hydrolase) can identify initial hits. nih.govacs.org The development of robust fluorescent assays is key to enabling such screens. researchgate.net

SAR from HTS: The structure-activity relationships from the initial hits would be analyzed.

Computational Modeling: The hit compounds would be modeled in silico to understand their binding modes and predict more potent analogs. tandfonline.comresearchgate.net

Rational Design & Synthesis: A second-generation, focused library of derivatives based on the this compound scaffold would be rationally designed and synthesized. nih.gov

Focused Screening: This new library would be screened to validate the computational predictions and identify lead compounds with improved properties.

This iterative cycle, which has been successfully applied to discover inhibitors for targets like Cryptosporidium parvum IMPDH, would accelerate the optimization process significantly. acs.org

Addressing Stability and Reactivity Challenges in Complex Biological Systems (In Vitro)

A major unresolved challenge is understanding the stability and reactivity of this compound in complex in vitro biological systems, such as cell culture media or microsomal preparations.

Metabolic Stability of the Nitro Group: The aromatic nitro group is a potential metabolic liability, as it can be reduced in vivo to form reactive nitroso and hydroxylamine (B1172632) intermediates. nih.gov In vitro studies using liver microsomes are needed to assess the metabolic stability of the compound and identify its major metabolites. nih.gov While some studies note that the nitro group is considered easily metabolized, others have successfully developed nitro-containing compounds by optimizing the surrounding structure. nih.govnih.gov

Hydrolytic Stability: The stability of the urea and amide bonds to hydrolysis under various pH conditions and in the presence of esterases or amidases found in biological assay systems needs to be quantified.

Reactivity with Biological Nucleophiles: The potential for the compound to react non-specifically with biological nucleophiles, such as the thiol groups in proteins (e.g., cysteine residues), should be investigated.

Future research must include early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to address these challenges. Designing analogs that replace the nitro group with more metabolically stable substituents (e.g., cyano, trifluoromethyl) while retaining activity will be a critical task. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-nitro-phenyl)-ureido-acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-nitroaniline with ureido-acetic acid precursors. A two-step approach is advised:

Protection of the amino group : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent undesired side reactions .

Coupling reaction : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen to facilitate urea bond formation. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 ethyl acetate/hexane) .

  • Optimization Tips : Adjust stoichiometry (1.2:1 molar ratio of nitroaniline to acetic acid derivative) and temperature (0–4°C for initial mixing, then room temperature). Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H-NMR (DMSO-d6) to identify urea NH protons (δ 8.2–8.5 ppm) and aromatic protons (δ 7.5–8.1 ppm). 13C^{13}C-NMR will show the carbonyl signal at ~160 ppm .
  • IR : Look for urea C=O stretching (~1640 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (calculated for C9_9H9_9N3_3O5_5: 251.0535 g/mol). Cross-reference with NIST Chemistry WebBook databases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound under varying pH conditions?

  • Methodological Answer :

  • Software Tools : Use Gaussian or ORCA for DFT calculations to map electron density around the nitro group. Compare HOMO-LUMO gaps at pH 2–10 to assess redox stability .
  • Experimental Validation : Perform cyclic voltammetry in buffered solutions (e.g., PBS) to correlate computational predictions with observed reduction potentials. Discrepancies >0.1 V suggest solvation effects not captured in simulations .

Q. What strategies resolve contradictions in bioactivity data from enzyme inhibition assays?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare IC50_{50} values across replicates. Outliers may arise from impurities—re-run assays with HPLC-purified batches .
  • Mechanistic Validation : Use surface plasmon resonance (SPR) to measure binding kinetics directly. If SPR data conflict with enzymatic activity, investigate allosteric effects or off-target interactions .

Q. How does the nitro group influence the compound’s interaction with biological membranes in drug delivery studies?

  • Methodological Answer :

  • Lipophilicity Assays : Measure logP values (octanol/water partition) experimentally and compare with ChemAxon predictions. A higher logP (>1.5) suggests enhanced membrane permeability .
  • Caco-2 Cell Models : Assess transport efficiency across monolayers. Nitro groups may reduce permeability due to hydrogen bonding; mitigate via prodrug strategies (e.g., esterification of the acetic acid moiety) .

Data Presentation and Reproducibility Guidelines

  • Tabular Data Example :

    ParameterValue/RangeMethodReference
    Melting Point210–215°C (dec.)Differential Scanning Calorimetry
    Solubility (H2_2O)2.1 mg/mL (25°C)Shake-flask method
  • Critical Analysis : Always report solvent purity, instrument calibration dates, and statistical significance thresholds (e.g., p < 0.05) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.